molecular formula C12H11ClN2O2S B8464352 1-(5-Chloro-2-methylphenyl)-3-ethyl-2-thioxo-4,5-imidazolidinedione CAS No. 548796-92-5

1-(5-Chloro-2-methylphenyl)-3-ethyl-2-thioxo-4,5-imidazolidinedione

Cat. No. B8464352
CAS RN: 548796-92-5
M. Wt: 282.75 g/mol
InChI Key: LTTGSHXOUXAZPK-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-3-ethyl-2-thioxo-4,5-imidazolidinedione is a useful research compound. Its molecular formula is C12H11ClN2O2S and its molecular weight is 282.75 g/mol. The purity is usually 95%.
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properties

CAS RN

548796-92-5

Molecular Formula

C12H11ClN2O2S

Molecular Weight

282.75 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-3-ethyl-2-sulfanylideneimidazolidine-4,5-dione

InChI

InChI=1S/C12H11ClN2O2S/c1-3-14-10(16)11(17)15(12(14)18)9-6-8(13)5-4-7(9)2/h4-6H,3H2,1-2H3

InChI Key

LTTGSHXOUXAZPK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=O)N(C1=S)C2=C(C=CC(=C2)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl chlorooxoacetate (12.3 g; 0.09 mol) was added dropwise to the solution N-(5-chloro-2-methylphenyl)-N′-ethylthiourea (13.7 g; 0.06 mol) in chloroform (300 mL). The mixture was heated at reflux for 3 hour then evaporated to dryness. The residue was dissolved in ethyl acetate (400 mL) and washed with saturated sodium bicarbonate solution (300 mL), then with water (300 mL). ). The organic phase was dried over anhydrous magnesium sulfate and evaporated to dryness. The residual solid was slurried in ether and filtered. The solid was washed with ether and air dried to give 1-(5-Chloro-2-methylphenyl)-3-ethyl-2-thioxo-4,5-imidazolidinedione (14.1 g), m.p. 173–174° C. Mass spectrum; (El, M.+) m/z 382/384. 1 H-NMR (DMSO-d6; 300 MHz): δ 7.49–7.40 (m, 3H), 3.92 (m, 2H), 2.15 (s, 3H), and 1.23 ppm (t, 3H).
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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